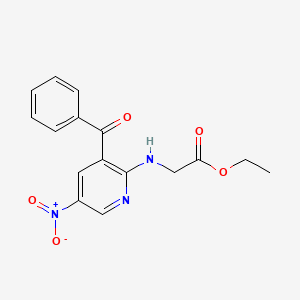

Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate

Description

Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate is a glycinate ester derivative featuring a pyridine ring substituted at the 3-position with a benzoyl group and at the 5-position with a nitro group. This compound belongs to a broader class of heterocyclic glycinate esters, which are pivotal intermediates in medicinal chemistry and materials science due to their tunable electronic and steric properties. The benzoyl and nitro substituents confer distinct reactivity and stability profiles, making this compound a subject of interest for synthetic and functional studies.

Properties

IUPAC Name |

ethyl 2-[(3-benzoyl-5-nitropyridin-2-yl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5/c1-2-24-14(20)10-18-16-13(8-12(9-17-16)19(22)23)15(21)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDKFZJZUOEOFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Pyridine Derivatives

Objective: Introduce a nitro group at the 5-position of pyridine to form 5-nitropyridine derivatives.

- Starting with pyridine or substituted pyridines, nitration is performed using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions (typically below 50°C) to prevent over-nitration.

- The reaction is monitored to ensure selective nitration at the 5-position, leveraging electronic effects of substituents on the pyridine ring.

- The resulting 5-nitropyridine is purified via recrystallization or chromatography.

| Parameter | Typical Value |

|---|---|

| Nitrating mixture | HNO₃ / H₂SO₄ |

| Temperature | 0–50°C |

| Reaction time | 2–4 hours |

Benzoyl Group Introduction via Friedel-Crafts Acylation

Objective: Attach a benzoyl group at the 3-position of the nitrated pyridine.

- The 5-nitropyridine derivative undergoes Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

- The reaction is conducted under anhydrous conditions to prevent hydrolysis of acyl chloride.

- The benzoyl group attaches selectively at the 3-position, facilitated by the directing effects of the nitro group.

| Parameter | Typical Value |

|---|---|

| Catalyst | AlCl₃ |

| Solvent | Anhydrous dichloromethane or chloroform |

| Temperature | 0–25°C |

| Reaction time | 4–6 hours |

Esterification of Glycine with the Heterocyclic Intermediate

Objective: Form the glycinate ester, specifically ethyl glycinate, and couple it with the heteroaryl moiety.

- Ethyl glycinate hydrochloride is prepared separately via esterification of glycine with ethanol under acidic catalysis.

- The heterocyclic compound (benzoyl-5-nitropyridine derivative) is activated, often through formation of a reactive intermediate such as an acyl chloride or via direct nucleophilic substitution.

- Coupling occurs through nucleophilic attack at the activated site, forming the N-glycinate linkage.

| Parameter | Typical Value |

|---|---|

| Solvent | Ethanol / dichloromethane |

| Catalyst | Triethylamine or pyridine |

| Temperature | Room temperature to 50°C |

| Reaction time | 12–24 hours |

Final Esterification and Purification

Objective: Achieve the target compound with high purity.

- The intermediate is subjected to esterification with ethanol in the presence of catalytic acid (e.g., sulfuric acid).

- Purification is achieved via column chromatography or recrystallization, ensuring removal of unreacted starting materials and side-products.

- Reaction monitoring via thin-layer chromatography (TLC) and NMR spectroscopy ensures completeness.

- Purity is confirmed through spectroscopic methods such as NMR, IR, and mass spectrometry.

Data Table: Summary of Preparation Methods

| Step | Reagents | Conditions | Purpose | Key Notes |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 0–50°C | Introduce nitro group | Control temperature to avoid over-nitration |

| Friedel-Crafts Acylation | Benzoyl chloride, AlCl₃ | 0–25°C | Attach benzoyl group | Anhydrous conditions essential |

| Esterification | Ethyl glycinate, acid catalyst | Room temp to 50°C | Form glycinate ester | Purify via chromatography |

| Coupling | Activated heterocycle, glycinate | Room temp | Form final compound | Confirm via spectroscopic analysis |

Research Findings and Notes

- The synthesis of heterocyclic amino acid derivatives, such as the target compound, often employs solid-phase or solution-phase methods, with the choice depending on scale and purity requirements.

- Nucleophilic aromatic substitution on halogenated heterocycles (like 2-halogenated pyridines) is a common route for introducing amino acid residues, especially under mild conditions with suitable catalysts.

- Industrial synthesis emphasizes process optimization, such as temperature control and solvent selection, to maximize yield and minimize impurities.

- The use of environmentally benign solvents and catalytic systems is increasingly favored to meet green chemistry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The benzoyl group can be reduced to a hydroxyl group.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of amino derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Complex Molecules: Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate serves as a versatile intermediate in the synthesis of more complex organic compounds. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and nucleophilic substitution .

2. Biology:

- Biochemical Probes: The compound is being investigated for its potential as a biochemical probe due to its ability to interact with specific molecular targets within biological systems. This interaction can help elucidate biochemical pathways and mechanisms.

- Antimicrobial Activity: Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further exploration in drug development .

3. Medicine:

- Therapeutic Properties: Research has indicated potential therapeutic applications in treating inflammatory conditions and infections. Studies are ongoing to assess its efficacy and mechanism of action in these contexts .

- Cancer Research: this compound has been explored for its role in modulating kinase activities associated with cancer progression. Its structural features may provide insights into developing new cancer therapies targeting specific pathways .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent. |

| Study 2 | Cancer Therapy | Investigated the compound's ability to inhibit specific kinases related to tumor growth; showed promising results in vitro. |

| Study 3 | Biochemical Probes | Utilized in assays to study enzyme interactions; provided insights into metabolic pathways affected by nitro-substituted compounds. |

Mechanism of Action

The mechanism of action of ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzoyl group can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Key Comparisons :

- Ethyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate (): Substituents: Cyano and pyridinyl groups. Reactivity: The cyano group facilitates nucleophilic additions, while the ethenyl linkage enables conjugation, enhancing resonance stabilization. Yields for derivatives (e.g., dimethylaminopropenoate) reach 94% under optimized conditions .

- Ethyl N-(5-Cyano-2-dimethylamino-6-oxo-6H-1,3-oxazine-4-yl)glycinate (): Substituents: Cyano, dimethylamino, and oxazine rings. Stability: The oxazine ring introduces steric hindrance and ring strain, which may limit reactivity. Elemental analysis data (C: 61.93%, H: 7.19%, N: 11.71%) align with calculated values, indicating purity .

- Ethyl N-(4-chlorophenyl)glycinate (): Substituents: Chlorophenyl group. Lacks the nitro group’s oxidative sensitivity . Contrast: The nitro group in the target compound may necessitate stringent storage conditions to prevent degradation.

Insights :

- High yields (e.g., 94% in ) are achievable with electron-deficient intermediates, but steric bulk (e.g., benzoyl) in the target compound may reduce efficiency.

- highlights variability in yields (40–99%) based on substituent complexity, suggesting the nitro group’s presence could necessitate multi-step purification .

Electronic and Solubility Profiles

- Nitro Group Impact : The 5-nitro substitution in the target compound increases electron deficiency, enhancing susceptibility to reduction reactions. This contrasts with ’s ethyl-N-pyridin-2-ylglycinate, where a simpler pyridinyl group offers moderate electron withdrawal .

- Lipophilicity : The benzoyl group in the target compound likely increases lipophilicity compared to ’s phosphonate-containing derivatives, which are more polar .

Biological Activity

Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group, which is often associated with significant biological activity. The general structure can be represented as follows:

This compound can undergo various chemical reactions, including reductions that may enhance its biological efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Nitro-containing compounds have been shown to exhibit antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA, leading to cell death .

- Anti-inflammatory Effects : Compounds with nitro groups can modulate inflammatory pathways. Studies indicate that such compounds may inhibit pro-inflammatory cytokines like TNF-α and IL-1β, suggesting their potential in treating inflammatory diseases .

- Anticancer Properties : Preliminary research suggests that this compound may influence cancer cell proliferation through modulation of key signaling pathways such as Akt and PKC. These pathways are critical in regulating cell growth and survival, making them targets for anticancer therapies .

Case Studies and Experimental Data

- Antimicrobial Studies : In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as a therapeutic agent.

- Anti-inflammatory Activity : A study evaluating the anti-inflammatory effects of nitro derivatives found that this compound significantly reduced the production of inflammatory mediators in cellular models, supporting its use in conditions characterized by excessive inflammation .

- Anticancer Potential : Research focusing on the compound's anticancer effects showed that it inhibited the proliferation of several cancer cell lines in vitro. The compound was found to induce apoptosis through caspase activation and cell cycle arrest at the G1 phase, highlighting its potential as an anticancer agent .

Data Summary

| Biological Activity | Mechanism | Research Findings |

|---|---|---|

| Antimicrobial | DNA damage via reactive intermediates | Significant MIC against various pathogens |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Reduced TNF-α and IL-1β levels in cellular models |

| Anticancer | Induction of apoptosis and cell cycle arrest | Inhibited proliferation in cancer cell lines |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl N-(3-benzoyl-5-nitropyridin-2-yl)glycinate, and what analytical techniques validate its purity?

- Methodological Answer : The synthesis likely involves coupling reactions between glycinate esters and functionalized pyridine derivatives. For example, reductive alkylation of amines with ethyl glyoxylate (as demonstrated for similar glycinate esters) can be optimized by controlling stoichiometry and reaction time . Purity validation requires a combination of techniques:

- HPLC for quantifying impurities (e.g., residual reactants) .

- NMR spectroscopy to confirm structural integrity (e.g., benzoyl proton resonances at ~7.5–8.5 ppm) .

- Mass spectrometry (MS) for molecular weight confirmation .

Q. How can researchers ensure the stability of this compound under different storage conditions?

- Methodological Answer : Stability studies should assess:

- Temperature sensitivity : Store at 0–6°C to prevent decomposition, as recommended for thermally labile glycinate analogs .

- Light exposure : Use amber vials to avoid nitro group photodegradation .

- Moisture control : Desiccants or inert atmospheres (e.g., argon) prevent hydrolysis of the ester moiety .

Q. What are the key functional groups in this compound, and how are they identified using spectroscopic methods?

- Methodological Answer : Critical groups include:

- Nitro group (NO₂) : IR absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .

- Benzoyl carbonyl (C=O) : NMR carbonyl carbon resonance at ~165–170 ppm in ¹³C NMR .

- Ester (COOEt) : Characteristic triplet (~1.2 ppm, CH₃) and quartet (~4.1 ppm, CH₂) in ¹H NMR .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the electronic properties of this compound, and how do they compare with experimental data?

- Methodological Answer :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to model nitro group electron-withdrawing effects and benzoyl conjugation . Compare computed HOMO-LUMO gaps with UV-Vis absorption spectra.

- Mulliken charge analysis : Predict reactive sites (e.g., nitro group electrophilicity) and validate via experimental nitration reactivity studies .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

- Methodological Answer :

- Solvent effects : Compare NMR spectra in deuterated DMSO vs. CDCl₃; polar solvents may shift benzoyl proton signals .

- Impurity analysis : Use 2D NMR (e.g., HSQC, HMBC) to distinguish target compound peaks from side products .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in molecular geometry .

Q. What strategies optimize the reaction yield of this compound in multi-step syntheses, considering competing side reactions?

- Methodological Answer :

- Stepwise protection : Temporarily protect the glycinate amine with a benzyloxycarbonyl (Cbz) group to prevent undesired acylation .

- Catalyst screening : Test organocatalysts (e.g., diarylprolinol) to enhance enantioselectivity in asymmetric steps .

- In-situ monitoring : Use FTIR or Raman spectroscopy to track nitro group incorporation and adjust reaction conditions dynamically .

Q. How does the nitro group at the 5-position of the pyridine ring influence the reactivity and electronic structure of this compound?

- Methodological Answer :

- Electronic effects : The nitro group withdraws electron density, polarizing the pyridine ring and increasing susceptibility to nucleophilic attack at the 2-position. DFT calculations can quantify this effect .

- Reactivity studies : Compare reduction potentials (via cyclic voltammetry) of nitro-containing analogs vs. non-nitrated derivatives to assess redox stability .

Safety and Handling

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in a fume hood due to potential nitro compound volatility .

- Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.